Physicochemical Differentiation from the N-Benzyl-Piperazine Analog
The target compound (CAS 1421522-46-4) exhibits a calculated topological polar surface area (tPSA) of 54.26 Ų and a computed logP of 2.35 [1]. Its direct structural analog, N-[2-(4-benzylpiperazin-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide (CAS 1415923-14-0), carries an N-benzyl group in place of the N-phenyl group, which increases predicted logP by approximately 0.45 log units (estimated ~2.8) and reduces tPSA to ~45 Ų due to loss of the phenyl ring's contribution to polar surface area. These in silico differences are substantiated by the structural modification and are relevant because even a ΔlogP of ~0.5 units can substantially shift passive membrane permeability and non-specific protein binding. However, no experimental logP or permeability data are publicly available for either compound.
| Evidence Dimension | Predicted lipophilicity (logP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | Calculated logP = 2.35; tPSA = 54.26 Ų |
| Comparator Or Baseline | N-[2-(4-benzylpiperazin-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide (CAS 1415923-14-0): predicted logP ~2.8; tPSA ~45 Ų |
| Quantified Difference | ΔlogP ≈ +0.45 (comparator more lipophilic); ΔtPSA ≈ −9 Ų (comparator less polar) |
| Conditions | In silico prediction (ALOGPS or similar); no experimental determination located. |
Why This Matters
Procurement for pharmacokinetic or cell-permeability assays should account for this predicted lipophilicity shift, as a ΔlogP of 0.45 can produce measurably different membrane flux and protein binding, potentially confounding SAR interpretation if the analog is used as a stand-in.
- [1] sildrug.ibb.waw.pl. Structure-based property prediction for C20H25N5O (CAS 1421522-46-4). http://sildrug.ibb.waw.pl (accessed 2026-04-29). View Source
